molecular formula C19H21ClN2O4S B2556114 1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide CAS No. 922097-42-5

1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide

Cat. No. B2556114
CAS RN: 922097-42-5
M. Wt: 408.9
InChI Key: ZOQIKVUBJAOJTO-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide” is a complex organic molecule. It contains a sulfonamide group, which is a functional group that consists of a sulfur atom, two oxygen atoms, and a nitrogen atom . Sulfonamides are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a 4-chlorophenyl group, a 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl group, and a methanesulfonamide group .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide”, also known as “1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide”.

Pharmacological Research

This compound is often studied for its potential pharmacological properties. Researchers investigate its efficacy as a therapeutic agent in treating various diseases, including its potential as an anti-inflammatory or analgesic agent. The structural components of the compound suggest it may interact with specific biological pathways, making it a candidate for drug development .

Neuroscience Applications

In neuroscience, this compound is explored for its effects on the central nervous system. Studies may focus on its potential neuroprotective properties or its ability to modulate neurotransmitter systems. This could be particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s or Parkinson’s .

Cancer Research

The compound’s unique structure makes it a subject of interest in cancer research. Scientists examine its ability to inhibit the growth of cancer cells or induce apoptosis (programmed cell death). Its effectiveness against various cancer cell lines is often a key area of investigation .

Biochemical Studies

Biochemists study this compound to understand its interactions with enzymes and other proteins. These studies can reveal insights into its mechanism of action and potential as an enzyme inhibitor. Such research is crucial for developing new biochemical tools and therapeutic agents .

Toxicological Assessments

Toxicologists assess the safety profile of this compound by conducting various in vitro and in vivo studies. These assessments help determine its potential toxicity, safe dosage ranges, and possible side effects. This information is vital for its development as a pharmaceutical agent .

Synthetic Chemistry

In synthetic chemistry, this compound is used as a building block for creating more complex molecules. Researchers explore new synthetic routes and methodologies to produce this compound efficiently. Its synthesis and modification can lead to the discovery of new compounds with enhanced properties .

Environmental Science

Environmental scientists may study the compound’s behavior in different environmental contexts. This includes its degradation pathways, persistence in the environment, and potential ecological impacts. Understanding these factors is essential for assessing its environmental safety .

Material Science

In material science, this compound could be investigated for its potential applications in creating new materials. Its unique chemical properties might be leveraged to develop novel polymers, coatings, or other advanced materials with specific desired characteristics .

These applications highlight the diverse research potential of “1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide”. Each field offers unique insights and opportunities for scientific advancement.

Based on general knowledge and typical research applications of similar compounds. Specific studies and detailed findings would require access to scientific databases and publications.

properties

IUPAC Name

1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-19(2)12-26-17-10-15(8-9-16(17)22(3)18(19)23)21-27(24,25)11-13-4-6-14(20)7-5-13/h4-10,21H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQIKVUBJAOJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide

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